molecular formula C14H19NO2S B2547817 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone CAS No. 2176201-80-0

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2547817
CAS RN: 2176201-80-0
M. Wt: 265.37
InChI Key: VIOBZHPDBBOVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone, also known as RTI-55, is a synthetic compound that belongs to the family of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Structural Analysis

One area of research involving this compound focuses on synthesis and structural analysis. For example, a study by Sonar, Parkin, and Crooks (2006) investigated the synthesis and structural analysis of related compounds, highlighting the importance of understanding the molecular conformation and the effects of substitutions on these structures (Sonar, Parkin, & Crooks, 2006).

Biological Activity and Therapeutic Development

Compounds with structural similarities to the one have been studied for their potential biological activity and use in therapeutic development. For example, the study by Williams et al. (2013) looked at the synthesis of methoxytropolones, which are known for their biological activity and have potential in the development of therapeutics (Williams, Meck, Mohd, & Murelli, 2013).

Catalysis and Chemical Reactions

Another area of research involves exploring the role of similar compounds in catalysis and chemical reactions. For instance, the work of Brunel et al. (1994) on chiral oxazaphospholidine-borane complexes, which are used as catalysts in the enantioselective borane reduction of ketones, offers insights into the potential catalytic applications of structurally related compounds (Brunel, Buono, Baldy, Feneau‐Dupont, & Declercq, 1994).

Drug Development and Synthesis

The compound's framework is also significant in the context of drug development and synthesis. For example, Chen et al. (2010) described the synthesis of an active metabolite of a potent PI3 kinase inhibitor, indicating the relevance of such structures in medicinal chemistry (Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010).

Crystallography and Conformational Studies

The structural analysis through crystallography is another key aspect. The research by Wood, Brettell, and Lalancette (2007) on the gold(III) tetrachloride salt of a structurally related compound provides insights into molecular conformations and interactions, which are critical for understanding the chemical and physical properties of these molecules (Wood, Brettell, & Lalancette, 2007).

properties

IUPAC Name

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-17-13-7-11-2-3-12(8-13)15(11)14(16)6-10-4-5-18-9-10/h4-5,9,11-13H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOBZHPDBBOVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.